molecular formula C23H31NO5 B2608513 5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole CAS No. 337920-16-8

5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole

Cat. No.: B2608513
CAS No.: 337920-16-8
M. Wt: 401.503
InChI Key: KHROVKCHSKLFGG-UHFFFAOYSA-N
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Description

5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole is a useful research compound. Its molecular formula is C23H31NO5 and its molecular weight is 401.503. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

  • A phenyl ether derivative, structurally similar to the chemical , demonstrated strong antioxidant activity. This suggests that compounds with similar structures may possess antioxidant properties useful in various applications (Xu et al., 2017).

Hydrogen Bonding and Molecular Interactions

  • Research on related compounds has shown that hydrogen bonding plays a significant role in the molecular interactions and structural formation of such chemicals. This knowledge is vital for understanding their behavior in different environments (Abonía et al., 2007).

Antioxidant Mechanisms

  • A study on a series of derivatives, including those with methoxy-phenyl groups, revealed their potential antioxidant activity through various mechanisms. This information can be extrapolated to understand the possible antioxidant behavior of the compound (Mallesha et al., 2014).

Protoporphyrinogen Oxidase Inhibition

  • Research on structurally related compounds indicates that they can inhibit protoporphyrinogen oxidase. This enzyme inhibition has implications in the study of herbicides and potentially in the medical field (Matringe et al., 1989).

Photoluminescent Materials

  • Studies on phenylbenzoxazole derivatives, which are structurally similar, show potential applications in the field of photoluminescent materials. This suggests that the compound might also have applications in this area (Bremond et al., 2020).

5-Lipoxygenase Inhibition

  • Methoxytetrahydropyrans, structurally related to the compound, have been identified as potent 5-lipoxygenase inhibitors. This suggests potential applications in the treatment of conditions involving leukotrienes, such as asthma or allergies (Crawley et al., 1992).

Crystal Structure Analysis

  • The crystal structure of related compounds has been analyzed to understand their physical and chemical properties. Such studies are essential for the development of new materials and drugs (Castillo et al., 2009).

Synthesis of Functionalized Pyrroles

  • The synthesis of phenylpyrroles, which are structurally similar to the compound , has been explored. This research is significant for developing new synthetic methods and potentially new pharmaceuticals (Zaman et al., 2007).

Properties

IUPAC Name

5-butoxy-3-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-2-methyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO5/c1-5-6-13-27-23-15-20(24(2)29-23)18-9-12-21(22(14-18)26-4)28-16-17-7-10-19(25-3)11-8-17/h7-12,14,20,23H,5-6,13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHROVKCHSKLFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC(N(O1)C)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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